
(+)-(S)-But-3-en-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Phenyl-1-butene is an organic compound characterized by a phenyl group attached to the third carbon of a butene chain. This compound is notable for its chiral center at the third carbon, which gives it specific stereochemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Phenyl-1-butene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-phenyl-1-butyne using a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of (3S)-3-Phenyl-1-butene may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or the double bond is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (Br₂, Cl₂) and acids (HCl, HBr) are often used.
Major Products:
Oxidation: Epoxides, diols, or ketones.
Reduction: Saturated hydrocarbons like 3-phenylbutane.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(3S)-3-Phenyl-1-butene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research explores its potential in drug development, especially for chiral drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Phenyl-1-butene in chemical reactions involves its ability to participate in various types of reactions due to its double bond and phenyl group. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is targeted, leading to the formation of epoxides or diols.
Comparación Con Compuestos Similares
(3R)-3-Phenyl-1-butene: The enantiomer of (3S)-3-Phenyl-1-butene with opposite stereochemistry.
3-Phenyl-1-butene: The racemic mixture containing both (3S) and (3R) enantiomers.
1-Phenyl-1-butene: A structural isomer with the phenyl group attached to the first carbon.
Uniqueness: (3S)-3-Phenyl-1-butene is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Propiedades
Fórmula molecular |
C10H12 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
[(2S)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m0/s1 |
Clave InChI |
CHPXLAPHLQIKCA-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C=C)C1=CC=CC=C1 |
SMILES canónico |
CC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


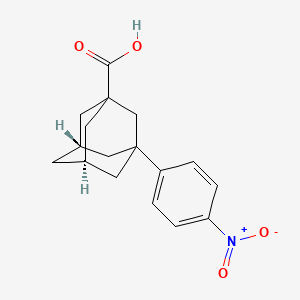

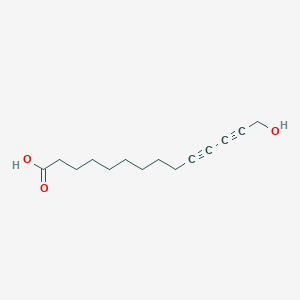


![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
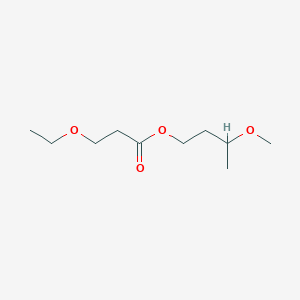
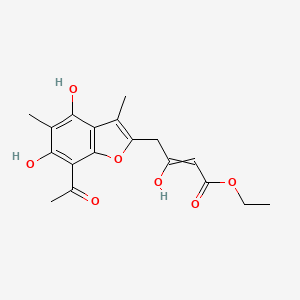
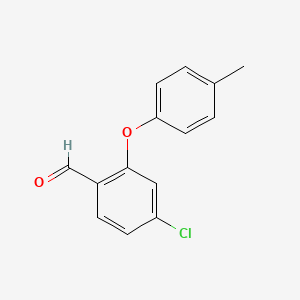
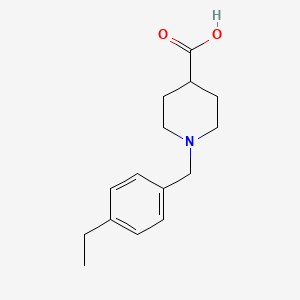
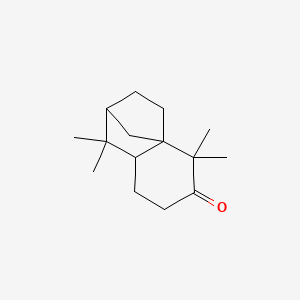
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
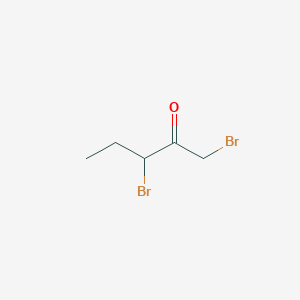
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
